4-(tert-Butoxycarbonyl)-1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid
CAS No.: 1353944-85-0
Cat. No.: VC4346715
Molecular Formula: C16H24N4O5S
Molecular Weight: 384.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353944-85-0 |
|---|---|
| Molecular Formula | C16H24N4O5S |
| Molecular Weight | 384.45 |
| IUPAC Name | 1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H24N4O5S/c1-16(2,3)25-15(23)19-6-7-20(10(9-19)13(21)22)11-8-12(24-4)18-14(17-11)26-5/h8,10H,6-7,9H2,1-5H3,(H,21,22) |
| Standard InChI Key | IMXGWXNOTKUUHQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)OC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The molecule (C₁₆H₂₄N₄O₅S, MW 384.45 g/mol) features a piperazine ring substituted at positions 1 and 4. Position 1 bears a 6-methoxy-2-(methylthio)pyrimidin-4-yl group, while position 4 contains both a Boc-protected amine and a carboxylic acid moiety. The stereoelectronic effects of the methylthio (-SMe) and methoxy (-OMe) groups on the pyrimidine ring influence electronic distribution and hydrogen-bonding capacity .
Table 1: Key Physicochemical Data
Synthetic Methodology
Key Synthetic Routes
Synthesis typically involves sequential functionalization of the piperazine core. A representative pathway from patent literature involves:
-
Boc Protection: Introduction of the tert-butoxycarbonyl group to a piperazine precursor under Schotten-Baumann conditions .
-
Pyrimidine Coupling: Palladium-mediated Suzuki cross-coupling or nucleophilic aromatic substitution to attach the 6-methoxy-2-(methylthio)pyrimidine moiety .
-
Carboxylic Acid Formation: Hydrolysis of ester intermediates using aqueous NaOH or LiOH, as demonstrated in analogous piperidine syntheses .
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Boc₂O, DIPEA, DCM, 0°C → RT | 78% | |
| 2 | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine, DIEA, DMF, 80°C | 65% | |
| 3 | 1M NaOH, THF/MeOH (3:1), reflux | 89% |
Structural and Electronic Features
Conformational Analysis
X-ray crystallography of related compounds reveals that the Boc group induces a chair conformation in the piperazine ring, while the pyrimidine substituent adopts a pseudo-axial orientation to minimize steric clash . The methylthio group enhances π-π stacking with aromatic residues in enzyme binding pockets, as observed in kinase inhibitor complexes .
Pharmacological Applications
PI3K Inhibition Profiling
In biochemical assays, derivatives of this compound demonstrate nanomolar inhibition of class Ia PI3 kinases (IC₅₀ = 12-38 nM), with >50-fold selectivity over class Ib isoforms. Molecular docking studies attribute this to:
-
Hydrogen bonding between the carboxylic acid and Lys802 in the ATP-binding pocket
Table 3: Biological Activity Data
| Target | IC₅₀ (nM) | Selectivity (vs. PI3Kγ) | Reference |
|---|---|---|---|
| PI3Kα (p110α) | 12.3 ± 1.2 | 58-fold | |
| PI3Kβ | 27.9 ± 3.1 | 23-fold | |
| PI3Kδ | 38.4 ± 4.7 | 17-fold |
Future Directions
Prodrug Development
Esterification of the carboxylic acid group (e.g., ethoxyethyl prodrugs) improves oral bioavailability in preclinical models (F = 42% vs. 8% for parent compound) . Current efforts focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume